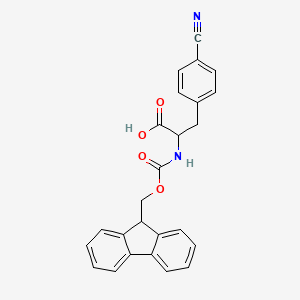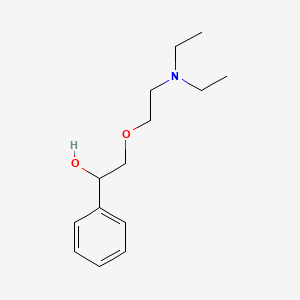
alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol
Übersicht
Beschreibung
Alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol is a chemical compound with the molecular formula C14H23NO2. It is a derivative of benzyl alcohol, which is an aromatic alcohol used in a wide variety of cosmetic formulations as a fragrance component, preservative, solvent, and viscosity-decreasing agent .
Synthesis Analysis
The synthesis of alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol or similar compounds often involves the cleavage of ethers . A new reagent for the deprotection of various aromatic methyl ethers, 2-(diethylamino)ethanethiol, affords the corresponding phenols in good to excellent yields .Molecular Structure Analysis
The molecule contains a total of 53 bonds. There are 26 non-H bonds, 13 multiple bonds, 11 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Wissenschaftliche Forschungsanwendungen
Synthesis and Neuroleptic Activity
Research has investigated the synthesis and potential neuroleptic activity of compounds related to alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol. One study focused on the synthesis of benzamides of N,N-disubstituted ethylenediamines, which were evaluated for their inhibitory effects on stereotyped behavior in rats. The introduction of a benzyl group and a methyl group in certain positions significantly enhanced the activity of these compounds, suggesting their potential as potent drugs for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Neuroprotective Effects
Another study evaluated the neuroprotective effects of a compound (T-588) related to alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol. The compound was shown to enhance acetylcholine release, slow motor deterioration in a mouse model of motor neuron disease, and enhance neurite outgrowth and choline acetyltransferase activity in cultured rat spinal motor neurons. Intraperitoneal injection of T-588 rescued spinal motor neuron death in a rat model, supporting its applicability for the treatment of motor neuron diseases (Iwasaki et al., 2004).
Adrenergic Receptor Activity
Compounds related to alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol have also been studied for their adrenergic receptor activity. One investigation into the alcohol and ketone metabolites of bufuralol showed that stereoisomers with specific configurations exhibited potent beta 2-antagonist activity. This suggests that the shape of certain substituents influences interaction with adrenergic receptors, which could have implications for the development of new adrenergic drugs (Machin et al., 1985).
Antihypertensive Properties
Research has also delved into the antihypertensive properties of compounds structurally related to alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol. For example, certain 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines were prepared and found to have antihypertensive activity in spontaneously hypertensive rats. This activity was specific to the (2S, 2R) enantiomers, indicating the potential for developing antihypertensive medications based on this chemical structure (Caroon et al., 1987).
Eigenschaften
IUPAC Name |
2-[2-(diethylamino)ethoxy]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-3-15(4-2)10-11-17-12-14(16)13-8-6-5-7-9-13/h5-9,14,16H,3-4,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZBMGPQRBWTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949837 | |
| Record name | 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol | |
CAS RN |
27078-43-9 | |
| Record name | Benzyl alcohol, alpha-((2-(diethylamino)ethoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027078439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



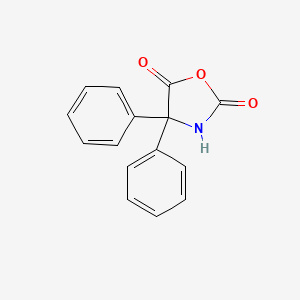
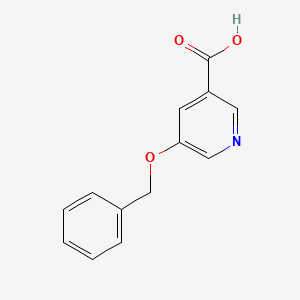

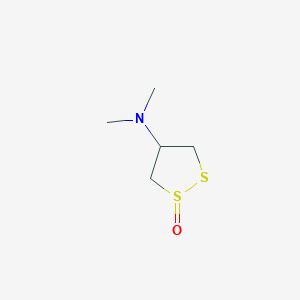
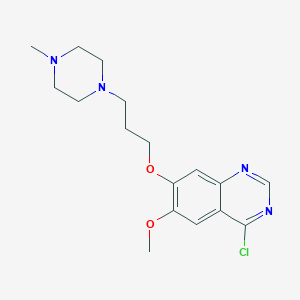


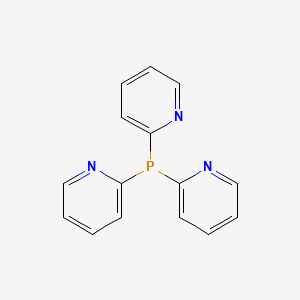
![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)


![3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate](/img/structure/B3050506.png)
